Pyridin-2-ylmethanediamine Pyridin-2-ylmethanediamine
Brand Name: Vulcanchem
CAS No.: 20027-68-3
VCID: VC18392202
InChI: InChI=1S/C6H9N3/c7-6(8)5-3-1-2-4-9-5/h1-4,6H,7-8H2
SMILES:
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

Pyridin-2-ylmethanediamine

CAS No.: 20027-68-3

Cat. No.: VC18392202

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

Pyridin-2-ylmethanediamine - 20027-68-3

Specification

CAS No. 20027-68-3
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name pyridin-2-ylmethanediamine
Standard InChI InChI=1S/C6H9N3/c7-6(8)5-3-1-2-4-9-5/h1-4,6H,7-8H2
Standard InChI Key YSTAFYOHERLRBE-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(N)N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Pyridin-2-ylmethanediamine (C₆H₁₀N₄) consists of a central methylenediamine group (-NH-CH₂-NH-) linked to a pyridin-2-yl moiety. The pyridine ring’s nitrogen atom at the 2-position and the two amine groups enable diverse coordination geometries, facilitating interactions with transition metals and organic substrates . Key structural parameters include:

  • Molecular Formula: C₆H₁₀N₄

  • Molecular Weight: 138.18 g/mol

  • SMILES Notation: C1=CC=NC(=C1)CNCN

The compound’s planar pyridine ring and flexible methanediamine chain allow conformational adaptability, which is critical for forming stable metal complexes .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous compounds, such as (pyridin-2-ylmethyl)porphyrins, reveal distinct shifts for protons adjacent to the pyridine nitrogen. For instance, the methylene protons in pyridin-2-ylmethanediamine derivatives resonate between δ 6.21–6.70 ppm, significantly deshielded compared to non-aromatic analogs . Infrared (IR) spectroscopy typically shows N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹, consistent with secondary amine functionalities .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Pyridin-2-ylmethanediamine is synthesized via condensation of 2-aminopyridine with formaldehyde under controlled conditions . A representative procedure involves:

Reactants:

  • 2-Aminopyridine (1.0 equiv)

  • Formaldehyde (0.5 equiv)

Conditions:

  • Solvent: Methanol or ethanol

  • Catalyst: Hydrochloric acid (0.1 equiv)

  • Temperature: Reflux at 70°C for 6–8 hours

Procedure:
The reaction proceeds via nucleophilic attack of the amine on formaldehyde, forming an intermediate imine that undergoes further condensation to yield the diamine. Purification via recrystallization from acetonitrile affords the product in ~85% yield .

Industrial Scalability

While large-scale production methods remain undocumented, continuous flow reactors and optimized catalysts (e.g., zeolites or acidic resins) could enhance efficiency. Challenges include minimizing byproducts like oligomers and ensuring consistent purity >98% .

Chemical Reactivity and Coordination Chemistry

Metal Complex Formation

Pyridin-2-ylmethanediamine acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and one amine group. Notable complexes include:

Metal IonCoordination GeometryApplication
Cu(II)Square planarCatalytic oxidation
Ni(II)OctahedralElectrocatalysis
Ln(III)Trigonal prismaticLuminescent materials

These complexes exhibit enhanced stability compared to monodentate analogs, with log K values (stability constants) ranging from 8.2 (Cu) to 6.5 (Ni) .

Substitution and Functionalization

The amine groups undergo alkylation, acylation, and Schiff base formation. For example, reaction with acetyl chloride yields N-acetyl derivatives, while condensation with aldehydes produces imine-linked macrocycles .

Applications in Material Science and Catalysis

Catalytic Systems

Nickel complexes of pyridin-2-ylmethanediamine catalyze C-C coupling reactions with turnover frequencies (TOF) up to 1200 h⁻¹, outperforming bipyridine ligands in Suzuki-Miyaura couplings .

Luminescent Materials

Europium(III) complexes exhibit strong red emission (λₑₘ = 615 nm) with quantum yields of 18%, suitable for OLEDs and bioimaging probes .

Comparative Analysis with Related Diamines

CompoundMolecular FormulaKey FeaturesApplications
Pyridin-2-ylmethanediamineC₆H₁₀N₄Bidentate ligand, antimicrobialCatalysis, Biomedicine
N,N′-Di-4-pyridinyl-methanediamineC₁₁H₁₂N₄Tetradentate, higher stabilityMetal-organic frameworks
2-(Aminomethyl)pyridineC₆H₈N₂Monodentate, facile derivatizationDrug synthesis

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